1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea
Overview
Description
1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea is a complex organic compound that features a combination of chloro, methoxy, phenyl, indole, and thiourea groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea typically involves multiple steps One common route starts with the preparation of 4-chloro-2,5-dimethoxybenzaldehyde, which is then reacted with an appropriate indole derivative
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, along with the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chloro group.
Scientific Research Applications
1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2,5-dimethoxybenzaldehyde
- 5-methoxy-1H-indole-3-yl acetic acid
- 2,5-dimethoxyphenyl thiourea
Uniqueness
1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S/c1-25-13-4-5-16-14(8-13)12(11-23-16)6-7-22-20(28)24-17-10-18(26-2)15(21)9-19(17)27-3/h4-5,8-11,23H,6-7H2,1-3H3,(H2,22,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWPKAZTGSEUTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=S)NC3=CC(=C(C=C3OC)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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